
4-Cyclopropyl-2-methylbenzoic acid
Overview
Description
4-Cyclopropyl-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropyl group at the 4-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The compound is commercially available for research use, with pricing tiers listed at €117.00 per gram and €80.00 per 250 mg .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclopropyl-2-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for 2 hours, followed by removal of excess solvent under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar hydrolysis reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 4-cyclopropyl-2-methylbenzoic acid with five related benzoic acid derivatives, focusing on structural features, physicochemical properties, and research applications.
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
4-Hydroxybenzoic Acid (C₇H₆O₃)
- Structural Difference : Lacks cyclopropyl and methyl groups; features a hydroxyl group at the 4-position.
- Key Contrast : The hydroxyl group increases acidity (pKa ~4.5) compared to the less electron-withdrawing cyclopropyl group in the target compound. This makes 4-hydroxybenzoic acid more soluble in aqueous solutions .
- Application : Commonly used as a preservative in cosmetics and food, unlike the target compound, which is primarily a research intermediate.
Functional Impact: The bromine atom may enhance binding to hydrophobic enzyme pockets (e.g., topoisomerases), while the cyclopropylamino group could modulate solubility . Research Relevance: Highlighted in the design of tricyclic topoisomerase inhibitors, suggesting the target compound could be modified for similar therapeutic applications.
4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic Acid (C₁₄H₁₆O₃) Structural Difference: Incorporates a benzeneacetic acid backbone with cyclopropylcarbonyl and dimethyl groups. Application: Used in high-performance materials or drug delivery systems due to its modified solubility profile.
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic Acid (C₁₂H₁₁F₃O₃)
- Structural Difference : Cyclopropylmethoxy and trifluoromethyl groups replace the methyl and cyclopropyl groups.
- Functional Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) and metabolic stability. The cyclopropylmethoxy group may enhance steric shielding of the carboxylic acid .
- Synthetic Utility : Valued in agrochemical and pharmaceutical synthesis for its stability under physiological conditions.
Research Findings and Implications
- This contrasts with bulkier substituents (e.g., cyclopropylcarbonyl in ), which prioritize steric effects over reactivity .
- Methyl Group Role : The 2-methyl group in the target compound may reduce rotational freedom, favoring specific conformations in protein-ligand interactions. This is absent in 4-hydroxybenzoic acid, which relies on hydrogen bonding .
- Biological Activity : While the target compound lacks direct evidence of therapeutic use, its structural analogs (e.g., ’s topoisomerase inhibitor) underscore the importance of cyclopropyl and methyl groups in drug design .
Biological Activity
4-Cyclopropyl-2-methylbenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzoic acid moiety, which imparts unique chemical properties. The molecular formula for this compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity, potentially modulating various biological pathways. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound possess significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, derivatives of benzoic acids are known for their ability to reduce inflammation in various models, suggesting that this compound may share similar properties .
Anticancer Properties
The anticancer potential of this compound is an area of growing interest. Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved .
Case Studies
- Inhibition of Cancer Cell Lines : A study investigated the effects of various benzoic acid derivatives on cancer cell lines, demonstrating that certain modifications could enhance cytotoxicity against breast and colon cancer cells. The findings suggest that this compound may also exhibit similar effects due to its structural features .
- Anti-inflammatory Effects in Animal Models : In a recent animal model study, a benzoic acid derivative was shown to significantly reduce inflammation markers in induced arthritis models. This suggests that this compound may possess comparable anti-inflammatory properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activities |
---|---|---|
4-Aminobenzoic Acid | Benzoate | Anti-inflammatory |
4-Hydroxybenzoic Acid | Benzoate | Antimicrobial |
5-(Cyclopropyl)benzene-1,3-diol | Cyclopropyl derivative | Antioxidant, anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Cyclopropyl-2-methylbenzoic acid, and what analytical techniques are recommended for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst, followed by methyl substitution at the ortho position. Purification via recrystallization in ethanol/water mixtures is common. For structural confirmation:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify cyclopropane ring protons (δ 0.6–1.2 ppm) and methyl group integration .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) via ESI-MS .
Q. How does the cyclopropyl substituent influence the acidity and solubility of this compound compared to other benzoic acid derivatives?
- Methodological Answer : The cyclopropyl group’s electron-withdrawing nature increases acidity relative to methyl-substituted analogs. Measure pKa via potentiometric titration in aqueous methanol (e.g., pKa ≈ 3.2 vs. 4.2 for 2-methylbenzoic acid). Solubility can be tested in polar (water, ethanol) and nonpolar (hexane) solvents, with cyclopropane reducing water solubility due to hydrophobic effects. Comparative data from structurally similar compounds (e.g., 4-hydroxybenzoic acid) highlight substituent-driven trends .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize:
- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), and ligand-free systems. Track yield differences via GC-MS .
- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF). Lower yields in polar solvents may indicate side reactions (e.g., decarboxylation) .
Address contradictions by isolating intermediates (e.g., boronic esters) to identify bottlenecks .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and Fukui indices. For nitration or halogenation:
- The methyl group directs electrophiles to the para position relative to the cyclopropyl ring, while the carboxylic acid group deactivates the meta position. Compare computed transition-state energies with experimental product ratios (e.g., HPLC analysis of nitrated derivatives) .
Q. What are the challenges in characterizing the crystal structure of this compound, and how can variable-temperature XRD address polymorphic inconsistencies?
- Methodological Answer : Challenges include low crystal symmetry and solvent-dependent polymorphism. Use single-crystal X-ray diffraction (SC-XRD) at 100–300 K to resolve thermal motion artifacts. For polymorphs:
- Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (carboxylic acid dimers vs. solvent adducts). Thermal gravimetric analysis (TGA) can identify solvent loss events influencing crystallinity .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays, and what controls are critical for data reproducibility?
- Methodological Answer :
- Enzyme Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. Include positive controls (e.g., aspirin for COX) and negative controls (DMSO vehicle).
- Dose-Response Curves : Use IC values derived from nonlinear regression (GraphPad Prism). Replicate experiments (n ≥ 3) to address variability.
- Structural Analogues : Compare with 4-isopropylbenzoic acid to assess cyclopropane-specific effects .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) in this compound characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, cyclopropane protons may split into complex multiplet patterns .
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted boronic acid) to identify contaminant peaks .
Properties
IUPAC Name |
4-cyclopropyl-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLOHPHMSYDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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